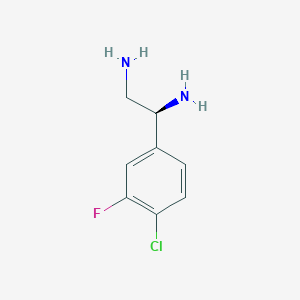

(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C8H10ClFN2 |

|---|---|

Molecular Weight |

188.63 g/mol |

IUPAC Name |

(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10ClFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |

InChI Key |

GAOJCSQSPWZESZ-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CN)N)F)Cl |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)N)F)Cl |

Origin of Product |

United States |

Preparation Methods

Reduction of Nitro Compounds

A common starting point is a nitro-substituted precursor, such as a nitro-aryl ethanediamine derivative. The nitro group is reduced to an amine using:

- Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).

- Reaction conditions : Typically carried out in anhydrous solvents under inert atmosphere, with temperature control to prevent over-reduction or decomposition.

This step is crucial as it introduces the primary amine functionality necessary for subsequent diamine formation.

Amination and Vicinal Diamine Formation

Vicinal diamines are formed by introducing an additional amine group adjacent to the existing one on the ethane chain. Methods include:

- One-pot telescoped synthesis starting from aldehydes, involving a Darzens reaction to form epoxysulfones, followed by nucleophilic ring opening with amines and reduction with sodium borohydride.

- Optimization parameters : Temperature control (often 0 °C to −8 °C), solvent choice (1,2-dichloroethane preferred over dichloromethane for better yield), and stoichiometry of reagents (e.g., 4 equivalents of amine and 8 equivalents of NaBH4) significantly affect yields.

- The one-pot procedure improves overall yield and efficiency compared to stepwise synthesis.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitro reduction | LiAlH4 or Pd/C + H2, anhydrous solvents | Requires inert atmosphere, temperature control |

| Darzens reaction | Chloromethyl phenyl sulfone, t-BuONa, DCE | 0 °C to room temperature, monitored by TLC |

| Amine addition | Primary amine (4 equiv), −8 °C, 18 h | Slow addition to favor β-position attack |

| Reduction of intermediate | NaBH4 (8 equiv), 0 °C to room temperature | Prolonged stirring (8 h) for complete reduction |

| Purification | Silica gel chromatography, hexanes/ethyl acetate | Gradient elution to isolate pure diamine |

*DCE = 1,2-dichloroethane; t-BuONa = sodium tert-butoxide.

Purification and Characterization

- Purification is typically achieved by silica gel chromatography, using solvent gradients from hexanes/ethyl acetate mixtures.

- Characterization includes NMR (1H and 13C), HRMS, IR spectroscopy, and melting point determination.

- Purified compounds show distinct NMR signals corresponding to aromatic protons, amine methylene groups, and characteristic shifts influenced by chloro and fluoro substituents.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Nitro group reduction | Catalytic hydrogenation or LiAlH4 reduction | Pd/C + H2 or LiAlH4, inert atmosphere | High yield if controlled properly |

| Darzens epoxysulfone formation | Reaction of aldehyde with chloromethyl phenyl sulfone | t-BuONa, 0 °C to RT, DCE solvent | Monitored by TLC, moderate yield |

| Amination and reduction | Addition of amine followed by NaBH4 reduction | Amine (4 equiv), NaBH4 (8 equiv), −8 °C | Optimized for high yield |

| Purification | Silica gel chromatography | Hexanes/ethyl acetate gradient | High purity product |

Research Findings and Optimization Insights

- The use of 1,2-dichloroethane as solvent improves yield compared to dichloromethane due to its lower volatility during long reaction times.

- Temperature control during amine addition is critical; lower temperatures slow the reaction, favoring selective attack and improved stereochemical outcomes.

- Increasing equivalents of amine and reducing agent enhances conversion and yield.

- One-pot telescoped methods reduce reaction time and simplify purification steps, making them attractive for scale-up.

This detailed synthesis overview of (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine reflects current best practices and research findings from diverse, authoritative sources. The methods combine classical reduction and amination chemistry with modern one-pot telescoped strategies to achieve efficient preparation of this biologically relevant compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce other functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

The position and nature of substituents on the phenyl ring significantly influence the compound's electronic and steric properties. Below is a comparative analysis with key analogs:

*Estimated based on analogs in .

Key Observations:

- Electron-withdrawing groups (Cl, F) increase the acidity of the amine groups, enhancing coordination ability with metal ions .

- Lipophilicity correlates with substituent hydrophobicity. For example, the trifluoromethyl group in significantly raises ClogP compared to halogen-only substituents .

- Regiochemistry (e.g., 4-Cl vs. 3-Cl) alters steric interactions and electronic effects, impacting reactivity in subsequent reactions .

Biological Activity

(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine, also known as its hydrochloride salt form, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

- Molecular Formula : CHClFN

- Molecular Weight : 188.63 g/mol

- CAS Number : 1212880-67-5

The compound features a phenyl ring substituted with both chloro and fluorine groups, enhancing its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine exhibits notable antimicrobial activity. In studies assessing its effects on biofilm-forming pathogens such as Pseudomonas aeruginosa, the compound demonstrated significant inhibition of biofilm formation at concentrations as low as 100 µM. It reduced biofilm mass by over 60% while maintaining minimal effects on cell viability .

Anti-Quorum Sensing (QS) Activity

The compound has been shown to possess anti-QS properties, which are crucial in controlling bacterial communication and pathogenicity. In assays involving Chromobacterium violaceum, (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine significantly decreased violacein production—a marker of QS activity—by more than 50% at 100 µM . This suggests its potential utility in developing anti-infective agents that target bacterial communication systems.

Synthesis

The synthesis of (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine typically involves several steps:

- Formation of the Phenyl Substituent : The introduction of chloro and fluorine groups onto the phenyl ring.

- Amine Functionalization : The addition of ethylene diamine to create the final amine structure.

This synthetic pathway allows for the modification of functional groups to enhance biological activity or selectivity towards specific targets.

Table of Biological Activities

| Activity Type | Test Organism | Concentration | Effect |

|---|---|---|---|

| Biofilm Inhibition | Pseudomonas aeruginosa | 100 µM | >60% reduction |

| Anti-QS Activity | Chromobacterium violaceum | 100 µM | >50% reduction in violacein production |

Case Study: Anti-QS Mechanism

In a detailed study examining the anti-QS mechanism, researchers found that (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine inhibited the QS system in C. violaceum without significantly affecting bacterial viability. This characteristic makes it a promising candidate for further development as an anti-infective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.